![molecular formula C20H18BrPS B12533028 {2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane CAS No. 798548-39-7](/img/structure/B12533028.png)
{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane: is an organophosphorus compound that features a phosphane (phosphine) group bonded to a sulfanyl (thioether) linkage and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bromophenyl sulfanyl intermediate. This can be achieved by reacting 4-bromothiophenol with an appropriate alkylating agent to introduce the ethyl group.
Phosphination: The intermediate is then reacted with diphenylphosphine under controlled conditions to form the final product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Coordination: The phosphane group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Coordination: Transition metals like palladium (Pd) or platinum (Pt) are often used in coordination reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted phenyl derivatives.
Coordination: Metal-phosphane complexes.
Aplicaciones Científicas De Investigación
{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane: has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism by which {2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane exerts its effects depends on its application:
Catalysis: The phosphane group coordinates with a metal center, facilitating the activation of substrates and promoting the desired chemical transformation.
Biological Studies: It may interact with specific proteins or enzymes, altering their activity or stability.
Comparación Con Compuestos Similares
{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane: can be compared with other similar compounds, such as:
{2-[(4-Chlorophenyl)sulfanyl]ethyl}(diphenyl)phosphane: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and coordination properties.
{2-[(4-Methylphenyl)sulfanyl]ethyl}(diphenyl)phosphane: The presence of a methyl group can influence the compound’s steric and electronic properties.
{2-[(4-Nitrophenyl)sulfanyl]ethyl}(diphenyl)phosphane: The nitro group introduces electron-withdrawing effects, potentially altering the compound’s reactivity.
These comparisons highlight the unique properties of This compound , such as its specific reactivity patterns and coordination behavior, which make it valuable for various applications.
Propiedades
Número CAS |
798548-39-7 |
|---|---|
Fórmula molecular |
C20H18BrPS |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)sulfanylethyl-diphenylphosphane |
InChI |
InChI=1S/C20H18BrPS/c21-17-11-13-20(14-12-17)23-16-15-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15-16H2 |
Clave InChI |
GTWIYESXXJVLTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CCSC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


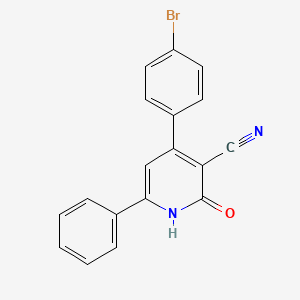
![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
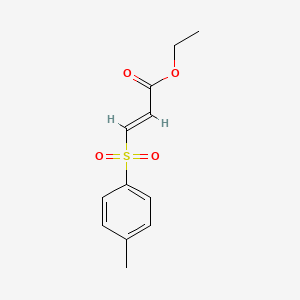
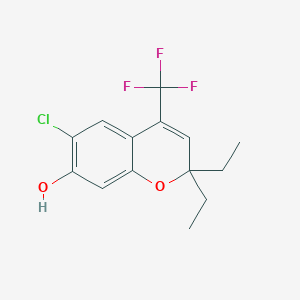
![4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline](/img/structure/B12532961.png)
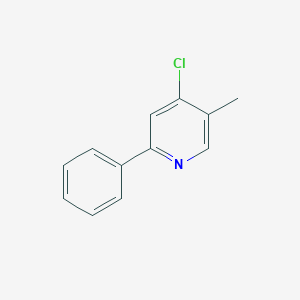
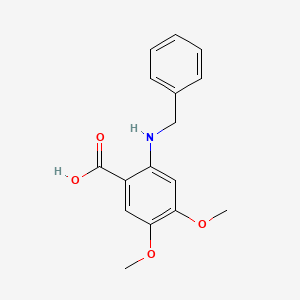

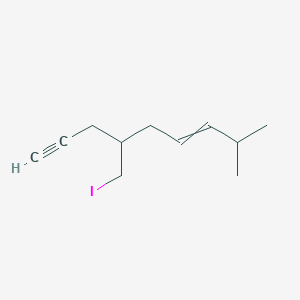
![N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12532987.png)


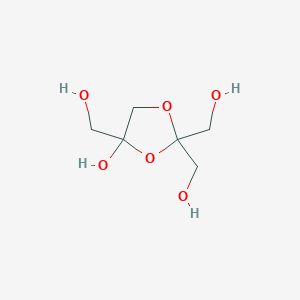
![(1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B12533016.png)
